molecular formula C20H18BrN3O2 B2607402 2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921825-74-3

2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2607402
CAS RN: 921825-74-3
M. Wt: 412.287
InChI Key: GVAYCVKIPDMCNW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPA is a small molecule that belongs to the family of pyridazinone derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Synthesis of Quinazolinone Derivatives

    A study by Ch. Rajveer et al. (2010) explored the synthesis of substituted 6-bromoquinazolinones, known for their anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis involved creating N-substituted acetamides and triazin-thiol derivatives, aiming to evaluate their pharmacological potentials (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, & B. Rathinaraj, 2010).

  • Antimicrobial Activity and Quantum Calculations

    Fahim and Ismael (2019) investigated 2-bromo-N-(phenylsulfonyl)acetamide derivatives' reactivity towards various nucleophiles, leading to compounds with antimicrobial activity. Computational calculations helped in correlating experimental and theoretical data, suggesting the potential of these derivatives in creating new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

  • Leuckart Synthesis of Novel Acetamide Derivatives

    P. Rani et al. (2016) synthesized derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The study underscores the importance of specific functional groups, such as bromo and nitro groups, in enhancing pharmacological activities (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

  • Synthesis and Antitumor Activity

    Wu et al. (2017) designed and synthesized a series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, showing potent antiproliferative activity against cancer cell lines. This research highlights the therapeutic potential of novel acetamide derivatives in cancer treatment (Zhilin Wu, Na Ding, Yuting Tang, Jiao Ye, Junmei Peng, & A. Hu, 2017).

properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAYCVKIPDMCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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